molecular formula C16H32O2 B14722339 2,5,5-Trimethyl-2-nonyl-1,3-dioxane CAS No. 6340-97-2

2,5,5-Trimethyl-2-nonyl-1,3-dioxane

Cat. No.: B14722339
CAS No.: 6340-97-2
M. Wt: 256.42 g/mol
InChI Key: CDEGFWZGUKTXTK-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-2-nonyl-1,3-dioxane is a 1,3-dioxane derivative featuring a branched alkyl chain (nonyl group) at position 2 and two methyl groups at positions 5.

Properties

CAS No.

6340-97-2

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2,5,5-trimethyl-2-nonyl-1,3-dioxane

InChI

InChI=1S/C16H32O2/c1-5-6-7-8-9-10-11-12-16(4)17-13-15(2,3)14-18-16/h5-14H2,1-4H3

InChI Key

CDEGFWZGUKTXTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCC(CO1)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-2-nonyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of nonyl alcohol with acetone in the presence of an acid catalyst to form the dioxane ring. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-2-nonyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dioxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,5,5-Trimethyl-2-nonyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-2-nonyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2,5,5-Trimethyl-2-nonyl-1,3-dioxane and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications Reference
2,5,5-Trimethyl-2-phenyl-1,3-dioxane C₁₃H₁₈O₂ 206.28 Phenyl at C2, 5,5-dimethyl Fragrance (Sandal Glycol Acetal)
2,5,5-Trimethyl-2-pentyl-1,3-dioxane C₁₂H₂₄O₂ 200.32 Pentyl at C2, 5,5-dimethyl Intermediate, potential surfactants
2,5,5-Trimethyl-1,3-dioxane-2-acetic acid methyl ester C₁₀H₁₈O₄ 202.25 Acetic acid methyl ester at C2, 5,5-dimethyl Higher polarity, ester functionality
Target Compound: this compound ~C₁₇H₃₄O₂ (inferred) ~270.45 (inferred) Nonyl at C2, 5,5-dimethyl High hydrophobicity; potential use in lubricants or surfactants

Key Observations:

  • Substituent Effects: The phenyl group in 2,5,5-Trimethyl-2-phenyl-1,3-dioxane introduces aromaticity, enhancing UV stability and fragrance characteristics . In contrast, the nonyl group in the target compound increases hydrophobicity and molar mass, likely improving performance in nonpolar environments.
  • Polarity : The acetic acid methyl ester derivative (C₁₀H₁₈O₄) exhibits higher polarity due to the ester group, making it more reactive in hydrolysis compared to alkyl-substituted analogs .
  • Alkyl Chain Length: Shorter chains (e.g., pentyl in ) reduce hydrophobicity and boiling points compared to the nonyl variant.

Stability and Reactivity

  • Electron-Donating vs. Withdrawing Groups: Alkyl groups (methyl, nonyl) stabilize the dioxane ring via electron donation, whereas nitro-substituted analogs (e.g., 2-methyl-5-nitrophenyl in ) may exhibit reduced stability due to electron withdrawal.
  • Hydrolysis Sensitivity: Ester-containing derivatives (e.g., ) are prone to hydrolysis, unlike the nonyl compound, which is expected to resist hydrolysis under neutral conditions.

Biological Activity

2,5,5-Trimethyl-2-nonyl-1,3-dioxane is a chemical compound with notable applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

  • CAS Number : 6340-97-2
  • Molecular Formula : C16H32O2
  • Molecular Weight : 256.42 g/mol
  • IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization of Nonyl Alcohol and Acetone : This reaction occurs in the presence of an acid catalyst at elevated temperatures to form the dioxane ring.
  • Industrial Production : Large-scale production utilizes industrial-grade reagents and catalysts under stringent conditions to ensure high yield and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as a ligand for receptors or enzymes, influencing various biological pathways such as signal transduction and metabolic processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antifungal Activity

Studies have shown that dioxanes can have antifungal properties. For instance, the modification of the dioxane structure can enhance its activity against certain fungal strains .

Interaction with Biomolecules

Fluorescence spectroscopy studies have demonstrated that this compound interacts with bovine serum albumin (BSA), suggesting potential implications in drug delivery systems .

Case Study 1: Antifungal Efficacy

A study highlighted the differential effects of dioxanes on fungal pathogens. The presence of specific alkyl substitutions was found to modulate antifungal activity against Stemphylium and Monilinia species. This suggests that structural variations in dioxanes can significantly impact their biological effectiveness .

Case Study 2: Drug Interaction Studies

In another investigation focusing on the interactions between surfactants and proteins, the binding affinity of various dioxanes was assessed. The results indicated that modifications in the dioxane structure could enhance binding to serum proteins, which is crucial for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2,2,5-Trimethyl-1,3-dioxaneSimilar dioxane structureModerate antifungal activity
2,2-Bis(hydroxymethyl)propionic acidHydroxymethyl derivativeEnhanced solubility and reactivity

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